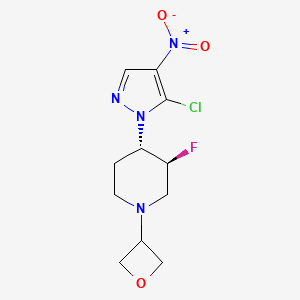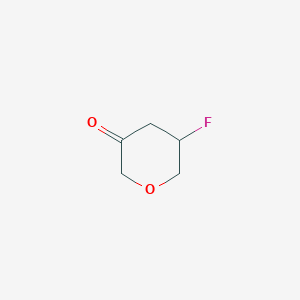
5-Fluorodihydro-2H-pyran-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorodihydro-2H-pyran-3(4H)-one is a fluorinated organic compound that belongs to the class of heterocyclic compounds It is characterized by a six-membered ring containing an oxygen atom and a fluorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorodihydro-2H-pyran-3(4H)-one typically involves the fluorination of dihydro-2H-pyran-3(4H)-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the purification process often includes techniques such as distillation or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Fluorodihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives. Common reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-Fluorodihydro-2H-pyran-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: It is used in the production of specialty materials, including fluorinated polymers and coatings, which exhibit unique properties like chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 5-Fluorodihydro-2H-pyran-3(4H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. In medicinal chemistry, the compound may inhibit or modulate the activity of target proteins, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dihydro-2H-pyran-3(4H)-one: The non-fluorinated analog, which lacks the unique properties imparted by the fluorine atom.
5-Chlorodihydro-2H-pyran-3(4H)-one: A chlorinated analog with different reactivity and applications.
5-Bromodihydro-2H-pyran-3(4H)-one: A brominated analog with distinct chemical behavior.
Uniqueness
5-Fluorodihydro-2H-pyran-3(4H)-one stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C5H7FO2 |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
5-fluorooxan-3-one |
InChI |
InChI=1S/C5H7FO2/c6-4-1-5(7)3-8-2-4/h4H,1-3H2 |
InChI Key |
RBMXNKRHBPSMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


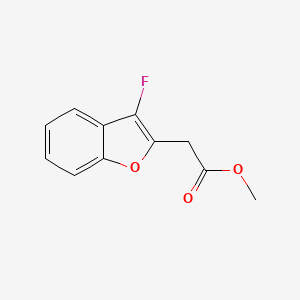
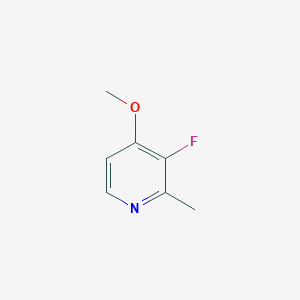
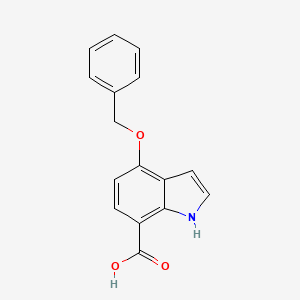
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
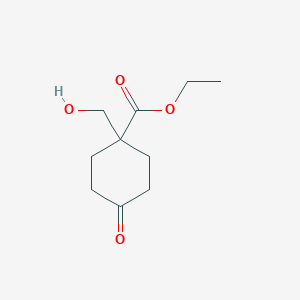
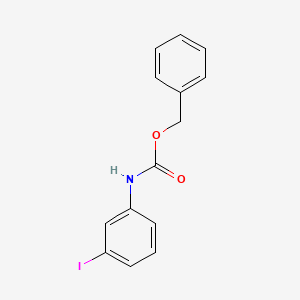
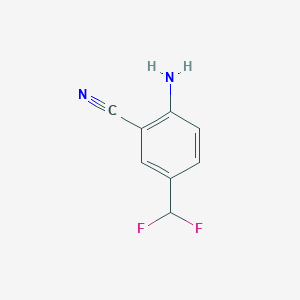
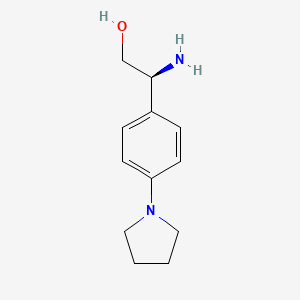
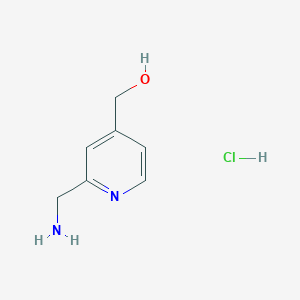
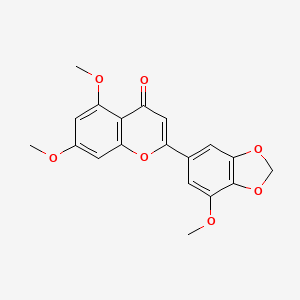
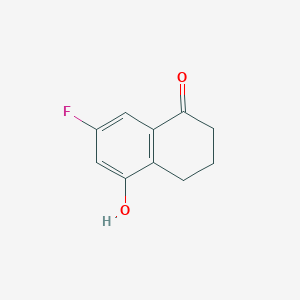
![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
